1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea
Description
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea is a urea-based compound featuring a benzo[b]thiophene core linked to a propan-2-yl group and a 3,4-dimethoxybenzyl substituent via urea linkages. The benzo[b]thiophene moiety is a privileged structure in medicinal chemistry, known for its bioisosteric resemblance to indole and naphthalene, which enhances binding affinity to biological targets .
Properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14(10-16-13-27-20-7-5-4-6-17(16)20)23-21(24)22-12-15-8-9-18(25-2)19(11-15)26-3/h4-9,11,13-14H,10,12H2,1-3H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAUBUXMQUVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. One common approach is the coupling reaction between benzo[b]thiophene-3-ylpropan-2-one and 3,4-dimethoxybenzylamine under specific reaction conditions, such as the use of a coupling reagent like carbodiimide (e.g., DCC) and a catalyst like DMAP.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene ring, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the urea group, potentially leading to the formation of amines.
Substitution: Substitution reactions at the benzene ring, especially at the methoxy groups, can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Benzo[b]thiophene-3-sulfoxide or Benzo[b]thiophene-3-sulfone.
Reduction: 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)amine.
Substitution: Brominated or nitro-substituted derivatives of the benzene ring.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its antimicrobial properties, showing effectiveness against certain bacteria and fungi.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea exerts its effects involves interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. For example, it could act as an inhibitor of certain kinases or modulate signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular weight estimated based on structural similarity to (402.5 for a related urea).
Key Findings:
Substituent Impact on Solubility and Binding :
- The 3,4-dimethoxybenzyl group in the target compound likely improves aqueous solubility compared to the o-tolyl group in ’s analog, due to methoxy groups’ polarity .
- Fluorinated analogs (e.g., 6v in ) exhibit higher metabolic stability, suggesting that halogenation could be a beneficial modification for the target compound.
Conformational Flexibility vs. Rigidity: Propenone derivatives () exhibit planar structures with dihedral angles >80° between benzothiophene and aryl rings, enhancing π-π stacking . In contrast, urea-based compounds (e.g., target) may adopt more flexible conformations, affecting target binding kinetics.
Synthetic Feasibility: Quinoline-urea-benzothiazole hybrids () achieve yields >80% using hexyl linkers, while propenone derivatives () require 24-hour reaction times for Claisen-Schmidt condensations. The target compound’s synthesis may benefit from optimized urea coupling protocols.
Crystallographic and Hydrogen-Bonding Insights
Crystal structures of tetrazole analogs () reveal that benzo[b]thiophene-containing compounds form hydrogen-bonded chains critical for stability. For example:
- In compound (I), tetrazole and methanol molecules create parallel chains via N–H···O bonds.
- The target compound’s urea group could similarly participate in N–H···O/N interactions, mimicking the hydrogen-bonding patterns observed in ’s tetrazole derivatives.
Biological Activity
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea is a complex organic compound with significant potential in various biological applications. This article discusses its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety , a methoxy-substituted benzene ring , and a urea functional group . Its IUPAC name is 1-[1-(benzo[b]thiophen-3-yl)propan-2-yl]-3-[(3,4-dimethoxyphenyl)methyl]urea, and it has a molecular formula of with a molecular weight of 372.49 g/mol.
Antimicrobial Properties
Recent studies have demonstrated that 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea exhibits notable antimicrobial activity against various bacteria and fungi. The compound has been evaluated for its minimum inhibitory concentration (MIC) against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Candida albicans | 64 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory and Antioxidant Effects
The compound has also been investigated for its anti-inflammatory and antioxidant properties . In vitro studies suggest that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures. This activity is hypothesized to occur through the modulation of signaling pathways involved in inflammation and oxidative stress responses .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. It may act as an inhibitor of certain kinases or modulate pathways related to inflammation and cellular stress responses. The structural components of the molecule allow it to engage effectively with these targets, enhancing its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy in Animal Models : In vivo studies using murine models have shown that administration of the compound significantly reduces bacterial load in infections caused by Staphylococcus aureus.
- Anti-inflammatory Effects in Rodent Models : Research indicates that treatment with the compound reduces paw edema in carrageenan-induced inflammation models, suggesting its potential application in treating inflammatory conditions .
Comparison with Similar Compounds
To contextualize the biological activity of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| Raloxifene | Anticancer | Effective against breast cancer cell lines |
| Sertaconazole | Antifungal | Effective against dermatophytes |
| Tioconazole | Antifungal | Broad-spectrum antifungal activity |
These comparisons underscore the unique combination of properties exhibited by 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea, particularly its dual antimicrobial and anti-inflammatory activities .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for synthesizing 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the benzo[b]thiophene core. For example, gold(I)-catalyzed cyclization of alkynyl thioanisoles can establish the benzo[b]thiophene moiety, followed by urea linkage formation via isocyanate or carbamate intermediates . Purification often employs silica gel chromatography or recrystallization to achieve >95% purity, with yields optimized by controlling solvent polarity (e.g., dichloromethane/ethanol mixtures) and reaction temperatures (60–80°C) .
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- Methodological Answer :
- NMR : and NMR identify protons and carbons in the urea linkage (-NH-CO-NH-) and aromatic regions (e.g., 3,4-dimethoxybenzyl: δ 3.8–4.0 ppm for methoxy groups; benzo[b]thiophene protons at δ 7.2–7.8 ppm) .
- FTIR : Urea carbonyl (C=O) stretching at ~1650–1700 cm and aromatic C-H bending at ~700–800 cm .
- HRMS : Molecular ion peaks (e.g., [M+H]) should match theoretical values within 5 ppm error .
Q. What are the key physicochemical properties influencing its solubility and bioavailability?
- Methodological Answer :
- Lipophilicity : Calculated logP values (e.g., ~3.5–4.0 via HPLC) suggest moderate hydrophobicity, requiring formulation with co-solvents (e.g., DMSO/PEG) for in vitro assays .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, indicating suitability for high-temperature reactions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC values (e.g., anticancer assays) may arise from impurity levels (>5% impurities in ). Mitigation strategies include:
- HPLC-PDA : Verify purity before biological testing.
- Dose-Response Replication : Test across multiple cell lines (e.g., MCF-7, HepG2) with standardized protocols .
- Target Engagement Assays : Use surface plasmon resonance (SPR) to confirm direct binding to hypothesized targets (e.g., kinases) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Focus on hydrogen bonding with urea carbonyl and π-π stacking with benzo[b]thiophene .
- QSAR Studies : Corporate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using descriptors like Hammett constants .
Q. What in vitro and in vivo models are appropriate for evaluating neuroprotective or anticancer potential?
- Methodological Answer :
- In Vitro :
- MTT Assay : Screen for cytotoxicity in SH-SY5Y (neuroblastoma) or HT-29 (colon cancer) cells .
- ROS Detection : Use DCFH-DA fluorescence to assess antioxidant activity in neuronal models .
- In Vivo :
- Xenograft Models : Test tumor growth inhibition in nude mice with subcutaneous HepG2 implants .
- Pharmacokinetics : Measure plasma half-life (t) via LC-MS/MS after oral administration .
Q. How do structural modifications (e.g., methoxy → trifluoromethyl) impact metabolic stability?
- Methodological Answer :
- Microsomal Stability Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. 3,4-Dimethoxy groups show slower CYP450-mediated oxidation compared to electron-withdrawing groups (e.g., -CF) .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to identify phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
